NH2-Aka-cooh
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C12H24N4O4 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 |
Clé InChI |
QUIGLPSHIFPEOV-CIUDSAMLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Ala-Lys-Ala Peptide: A Technical Overview of a Fundamental Tripeptide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Ala-Lys-Ala, composed of the amino acids L-alanine and L-lysine, serves as a fundamental building block in the vast landscape of peptides and proteins. While extensive research has been conducted on longer, more complex peptides containing these residues, the specific biological functions of the isolated Ala-Lys-Ala tripeptide are not widely documented in publicly available scientific literature. However, an in-depth analysis of its constituent amino acids and related peptide structures provides valuable insights into its potential roles and applications in biochemical and biomedical research.
This technical guide synthesizes the available information on peptides containing alanine (B10760859) and lysine (B10760008), offering a comprehensive overview of their structural and functional significance.
Core Concepts: The Building Blocks of Function
The properties of the Ala-Lys-Ala peptide are fundamentally derived from its constituent amino acids:
-
L-Alanine (Ala): A small, nonpolar, and hydrophobic amino acid. Its methyl side chain contributes to the hydrophobic core of proteins and can influence the helical propensity of peptides.
-
L-Lysine (Lys): A positively charged (basic) amino acid at physiological pH. Its long, flexible side chain terminating in an amino group is crucial for various biological interactions, including electrostatic interactions with negatively charged molecules like DNA and cell membranes.
The sequence of these amino acids in the Ala-Lys-Ala tripeptide, with the charged lysine residue flanked by two hydrophobic alanine residues, results in an amphipathic character. This dual nature, possessing both hydrophilic and hydrophobic properties, is a key determinant of how the peptide interacts with its environment.
Potential Functions and Research Applications
Based on the characteristics of its components and studies on related peptides, the Ala-Lys-Ala peptide is primarily utilized as a model compound in several areas of research:
-
Protein Structure and Folding: Tripeptides like H-Ala-Ala-Lys-OH are widely used as model systems to investigate the fundamental principles of protein structure and function[1]. Studies on longer alanine-based peptides containing lysine have focused on understanding the dynamics of α-helix formation and the role of lysine in stabilizing these structures[2]. The Ala-Lys-Ala sequence can be a valuable tool in molecular dynamics simulations to explore the initial events in peptide folding.
-
Cell-Penetrating Peptides (CPPs): The amphipathic nature of peptides containing both lysine and alanine is a characteristic feature of many cell-penetrating peptides[3]. These peptides can traverse cell membranes and deliver various cargo molecules into the cytoplasm. While the efficiency of a short peptide like Ala-Lys-Ala as a CPP is not established, it can serve as a basic model for designing and studying the cellular uptake mechanisms of more complex CPPs.
-
Enzyme Substrate and Inhibitor Design: The specific sequence of amino acids is critical for recognition by enzymes. Peptides containing lysine and alanine can be designed as substrates or inhibitors for proteases and other enzymes that recognize these residues.
Structural Characteristics
Molecular dynamics simulations on lysine- and arginine-containing alanine-based peptides have provided insights into their folding processes and the stability of their secondary structures[2]. These studies highlight the importance of hydrogen bonding in the formation and stabilization of α-helical conformations. While the short length of the Ala-Lys-Ala tripeptide precludes the formation of a stable α-helix on its own, its conformational preferences can be influenced by its local environment and interactions with other molecules.
Experimental Methodologies
1. Peptide Synthesis and Purification:
-
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing peptides of defined sequence.
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and analysis of the synthesized peptide.
2. Structural Analysis:
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content (e.g., α-helix, β-sheet) of the peptide in different solvent conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information in solution.
-
Mass Spectrometry (MS): To confirm the molecular weight and sequence of the peptide.
3. Functional Assays:
-
Cellular Uptake Assays: If investigating its potential as a CPP, techniques like fluorescence microscopy or flow cytometry with a fluorescently labeled peptide would be employed.
-
Enzyme Inhibition Assays: To test its ability to inhibit a specific enzyme, kinetic assays measuring enzyme activity in the presence of varying concentrations of the peptide would be performed.
Logical Workflow for Peptide Functional Analysis
The logical progression for investigating the function of a novel or understudied peptide like Ala-Lys-Ala is depicted in the following workflow.
Caption: Workflow for the functional characterization of a peptide.
Conclusion
The Ala-Lys-Ala tripeptide, while not associated with a specific, well-documented biological function in isolation, represents a valuable tool for fundamental research in biochemistry and drug development. Its simple, amphipathic nature makes it an ideal model for studying peptide folding, cellular uptake mechanisms, and enzyme-substrate interactions. Further investigation into the properties of this and other short peptides will continue to enhance our understanding of the complex world of protein structure and function, paving the way for the rational design of novel therapeutics and research tools.
References
An In-depth Technical Guide to the Chemical Properties of Alanyl-lysyl-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanyl-lysyl-alanine (Ala-Lys-Ala) is a tripeptide composed of the amino acids alanine (B10760859) and lysine (B10760008). As a short-chain peptide, its chemical properties are of significant interest in various research domains, including drug delivery, biochemistry, and materials science. The presence of both a hydrophobic amino acid (alanine) and a positively charged, hydrophilic amino acid (lysine) imparts an amphiphilic character to the molecule, suggesting potential for self-assembly and interaction with biological membranes. This technical guide provides a comprehensive overview of the core chemical properties of L-alanyl-L-lysyl-L-alanine, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance based on the activities of its constituent amino acids.
Core Chemical Properties
The fundamental chemical and physical properties of L-alanyl-L-lysyl-L-alanine are summarized below. It is important to note that while some properties are available from chemical suppliers and databases, specific experimental data for certain parameters, such as the isoelectric point and aqueous solubility, are not extensively reported in the literature.
| Property | Value | Source |
| IUPAC Name | L-Alanyl-L-lysyl-L-alanine | - |
| CAS Number | 33062-84-9 | [1][2][3] |
| Molecular Formula | C₁₂H₂₄N₄O₄ | [1][2] |
| Molecular Weight | 288.34 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][4] |
| Predicted Boiling Point | 626.2 ± 55.0 °C | [1] |
| Predicted Density | 1.193 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.37 ± 0.10 (most acidic) | [1] |
| Storage Temperature | -20°C to -80°C | [4] |
Note on Solubility: While specific quantitative solubility data for L-alanyl-L-lysyl-L-alanine is not available, its constituent amino acids, L-alanine and L-lysine, are soluble in water. It is anticipated that the tripeptide is also water-soluble, particularly due to the presence of the charged lysine residue.
Experimental Protocols
I. Synthesis of L-alanyl-L-lysyl-L-alanine via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common and efficient method for producing peptides of a defined sequence. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.
Workflow for Solid-Phase Synthesis of Alanyl-lysyl-alanine
Caption: General workflow for the solid-phase synthesis of Ala-Lys-Ala.
Materials:
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Lysine):
-
Activate Fmoc-Lys(Boc)-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Alanine):
-
Activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
II. Purification of L-alanyl-L-lysyl-L-alanine via High-Performance Liquid Chromatography (HPLC)
The crude peptide obtained from synthesis requires purification to remove truncated sequences and byproducts. Reverse-phase HPLC is the standard method for this.
Workflow for HPLC Purification
Caption: General workflow for the HPLC purification of a synthetic peptide.
Materials:
-
Crude alanyl-lysyl-alanine
-
HPLC-grade water with 0.1% TFA (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)
-
Preparative C18 HPLC column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired tripeptide.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC system.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the biological activities and associated signaling pathways of the tripeptide L-alanyl-L-lysyl-L-alanine. However, the biological roles of its constituent amino acids, L-alanine and L-lysine, are well-documented and can provide insights into the potential functions of the tripeptide.
L-Alanine:
-
Energy Metabolism: L-alanine is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.[5][6]
-
AMPK Activation: Studies have shown that L-alanine can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] This suggests a role for alanine in modulating metabolic pathways.
L-Lysine:
-
Protein Synthesis: As an essential amino acid, lysine is a fundamental building block for protein synthesis.
-
Post-Translational Modifications: Lysine residues in proteins are subject to various post-translational modifications, such as ubiquitination and acetylation, which are critical for regulating protein function and signaling.
Potential Roles of Alanyl-lysyl-alanine: Given its composition, the tripeptide may serve as a substrate for peptidases or act as a signaling molecule. The presence of lysine suggests potential interactions with negatively charged molecules such as nucleic acids or cell membranes. However, without specific studies, these remain speculative.
Signaling Pathway of a Constituent Amino Acid: L-Alanine and AMPK
Caption: Simplified pathway of L-alanine-mediated AMPK activation.
Conclusion
L-alanyl-L-lysyl-L-alanine is a tripeptide with interesting chemical properties stemming from its amphiphilic nature. While its fundamental chemical characteristics are known, more extensive experimental data on properties like isoelectric point and solubility would be beneficial. Standard solid-phase synthesis and HPLC purification methods can be readily applied to produce this peptide in high purity for research purposes. The biological activity of the tripeptide itself remains largely unexplored, presenting an open area for future investigation. The known roles of its constituent amino acids in metabolism and cellular signaling provide a starting point for hypothesizing its potential functions. Further studies are warranted to elucidate the specific biological effects of alanyl-lysyl-alanine and its potential applications in drug development and other scientific fields.
References
- 1. L -Alanine = 99.0 NT 56-41-7 [sigmaaldrich.com]
- 2. Alanine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. youtube.com [youtube.com]
- 6. L-Alanine, glycyl-L-lysyl-L-lysyl-L-arginyl-L-seryl-L-lysyl- | C32H63N13O9 | CID 10147195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ala-Lys | C9H19N3O3 | CID 7016106 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of the Tripeptide Ala-Lys-Ala
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of the tripeptide L-Alanyl-L-Lysyl-L-Alanine (Ala-Lys-Ala). This document delves into the molecular architecture, including its chemical properties, predicted structural parameters, and the methodologies employed for its synthesis and analysis.
Core Molecular Data
The fundamental chemical properties of Ala-Lys-Ala are summarized in the table below. This tripeptide is composed of two alanine (B10760859) residues and one lysine (B10760008) residue.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₂₄N₄O₄ | PubChem |
| Molecular Weight | 288.34 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid | PubChem |
| Canonical SMILES | C--INVALID-LINK--C(=O)O">C@@HNC(=O)--INVALID-LINK--N | PubChem |
| CAS Number | 34385-54-1 | PubChem |
Structural Details
The structure of Ala-Lys-Ala is defined by the sequence of its amino acid residues, which are linked by peptide bonds. The primary structure is L-Alanine at the N-terminus, followed by L-Lysine, and terminating with L-Alanine at the C-terminus. The side chains of the two alanine residues are methyl groups, while the lysine residue possesses a butylamine (B146782) side chain, which is typically protonated at physiological pH.
Predicted Structural Parameters
Table 2.1: Predicted Bond Lengths
| Bond | Length (Å) |
| Cα - C | 1.53 |
| C - N | 1.33 |
| N - Cα | 1.45 |
| C - O | 1.25 |
| Cα - Cβ | 1.54 |
Table 2.2: Predicted Bond Angles
| Angle | Value (°) |
| Cα - C - N | 116.0 |
| C - N - Cα | 121.0 |
| N - Cα - C | 111.0 |
| O - C - N | 125.0 |
Table 2.3: Predicted Backbone Dihedral Angles (φ, ψ)
The conformational flexibility of the peptide backbone is described by the phi (φ) and psi (ψ) dihedral angles. The likely values for these angles in Ala-Lys-Ala would fall within the allowed regions of a Ramachandran plot.
|
The Tripeptide Ala-Lys-Ala: An Enigmatic Player in Cellular Processes
Preliminary Insights and Research Gaps
The tripeptide Alanine-Lysine-Alanine (Ala-Lys-Ala) remains a molecule of considerable obscurity within the vast landscape of cellular biochemistry. While the constituent amino acids—Alanine and Lysine—are fundamental building blocks of proteins and possess well-characterized physicochemical properties, the specific biological role of this tripeptide sequence is not well-documented in publicly available scientific literature. Current research provides fragmented insights into related peptides and larger protein motifs, but a comprehensive understanding of Ala-Lys-Ala's direct involvement in cellular signaling, metabolic pathways, or other physiological processes is notably absent.
This technical guide aims to synthesize the limited available information pertinent to Ala-Lys-Ala and related structures, highlight significant research gaps, and propose future directions for investigation. The content is intended for researchers, scientists, and drug development professionals who may encounter this or similar short peptide sequences in their work.
Physicochemical Properties
To understand the potential functions of Ala-Lys-Ala, it is essential to consider the properties of its constituent amino acids. Alanine is a small, nonpolar amino acid, contributing to the hydrophobic character of a peptide chain. In contrast, Lysine is a positively charged (basic) amino acid at physiological pH, owing to its side chain amino group. This combination of a central basic residue flanked by two small, nonpolar residues imparts an amphipathic character to the Ala-Lys-Ala tripeptide. This structural feature could theoretically facilitate interactions with both lipidic environments, such as cell membranes, and aqueous environments within the cytoplasm or extracellular space.
Table 1: Physicochemical Properties of Ala-Lys-Ala Constituent Amino Acids
| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Polarity | Side Chain Charge (pH 7.4) |
| Alanine | A |
The Role of ε-Aminocaproic Acid in Immunology and Inflammation: A Technical Guide
Abstract: This technical guide provides an in-depth review of ε-Aminocaproic acid (EACA), a synthetic lysine (B10760008) analog traditionally known for its antifibrinolytic properties. Emerging evidence points to its significant, though complex, role in modulating the immune and inflammatory responses. This document consolidates current knowledge on the mechanisms of action of EACA beyond hemostasis, its effects on various immune cells and inflammatory pathways, and detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals in the fields of immunology, inflammation, and pharmacology.
Introduction: ε-Aminocaproic Acid (EACA)
The molecule represented by the formula NH2-(CH2)5-COOH is ε-Aminocaproic acid (EACA), also known as 6-aminohexanoic acid. It is a synthetic derivative of the amino acid lysine[1]. While the user query referred to "NH2-Aka-cooh," the context of immunology and inflammation strongly indicates that EACA is the molecule of interest. EACA is a well-established antifibrinolytic agent used clinically to control bleeding by inhibiting the breakdown of blood clots. Its primary mechanism involves the inhibition of plasminogen activation[2][3]. Beyond its critical role in hemostasis, EACA exhibits immunomodulatory effects, interacting with key components of the innate and adaptive immune systems, including the complement cascade and various immune cell populations. This guide explores these multifaceted immunological and anti-inflammatory functions.
Core Mechanism of Action: Antifibrinolysis
EACA's principal mechanism of action is the inhibition of fibrinolysis. As a lysine analog, it competitively binds to the lysine-binding sites on plasminogen. This action prevents plasminogen from binding to fibrin (B1330869), which is a necessary step for its activation into plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). By inhibiting plasmin formation, EACA stabilizes existing fibrin clots[4][2][3]. To a lesser extent, EACA can also directly inhibit the activity of plasmin[3]. This foundational mechanism is crucial as plasmin itself is not only a fibrin-degrading enzyme but also a potent activator and regulator of various inflammatory pathways.
Immunomodulatory and Anti-inflammatory Effects
The influence of EACA on the immune system is multifaceted, stemming largely from its inhibition of plasmin, a key mediator that links coagulation and inflammation.
Inhibition of the Complement Pathway
EACA has been shown to selectively inhibit the intrinsic activation of the first component of the complement system, C1. It does not affect the already active C1 molecule but prevents its activation, thereby attenuating the classical complement cascade. This inhibition is reversible upon dialysis. This effect is specific to C1, with no significant impact observed on the levels of C4, C2, C3, and C9 in whole human serum[5]. This suggests a potential therapeutic role in conditions driven by excessive classical complement activation.
Modulation of Cytokine Response
The effect of EACA on cytokine production is complex and appears to be context-dependent, particularly in the setting of systemic inflammation induced by procedures like cardiopulmonary bypass (CPB).
-
Interleukin-8 (IL-8): Studies have shown that EACA administration can significantly reduce plasma levels of the pro-inflammatory chemokine IL-8 in patients undergoing cardiac surgery compared to placebo[6].
-
Interleukin-6 (IL-6) and Interleukin-10 (IL-10): The evidence regarding IL-6 and the anti-inflammatory cytokine IL-10 is less clear. One study found that while the broad-spectrum protease inhibitor aprotinin (B3435010) significantly reduced IL-6 and IL-10 levels after CPB, the reductions observed with EACA did not reach statistical significance when compared to saline placebo[7]. Another study reported that the effect of EACA on IL-6 was qualitatively similar to its effect on IL-8 but also did not achieve statistical significance[6].
-
Inducible Nitric Oxide Synthase (iNOS): In an in vitro study using a murine bronchial epithelial cell line stimulated with a mixture of cytokines (TNF-α, IL-1β, and IFN-γ), EACA had no effect on the expression of iNOS or the production of nitric oxide[8]. This contrasts with aprotinin, which significantly reduced both.
Effects on Immune Cell Function
EACA has been demonstrated to influence the behavior of several types of immune cells.
-
Monocytes and Platelets: In the inflammatory setting of cardiac surgery, the formation of leukocyte-platelet aggregates is a marker of cellular activation. EACA has been shown to be as effective as aprotinin in significantly reducing the formation of monocyte-platelet conjugates immediately after CPB[5]. This suggests an inhibitory effect on monocyte and platelet activation, potentially mediated through the inhibition of plasmin.
-
Lymphocytes: EACA can inhibit the stimulation of human peripheral blood lymphocytes in response to phytohemagglutinin (PHA). This was observed as a reduction in DNA, RNA, and protein synthesis, as well as morphological changes associated with lymphocyte activation. The effect was most pronounced when EACA was added within the first 24 hours of stimulation, suggesting it interferes with an early proteolysis-dependent step in lymphocyte activation[9].
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the effects of EACA.
Table 1: Effect of EACA on Plasma Cytokine and Fibrinolytic Markers in Cardiac Surgery Patients
| Parameter | EACA Group | Control (Saline) Group | P-value | Reference |
|---|---|---|---|---|
| Peak IL-8 (pg/mL) | Data not specified, but significant reduction reported | Data not specified | < 0.05 | [6] |
| Peak IL-6 (pg/mL) | 100 ± 15 | 148 ± 27 | Not Significant | [7] |
| Peak IL-10 (pg/mL) | 42 ± 13 | 55 ± 12 | Not Significant | [7] |
| D-dimer (3h post-CPB, mg/L) | 0.51 ± 0.15 | 1.13 ± 0.14 | < 0.005 |[10] |
Table 2: In Vitro Inhibition of Fibrinolysis by EACA
| Parameter | EACA Concentration | Effect | Reference |
|---|---|---|---|
| Fibrinolysis Inhibition (Human Plasma) | 130 µg/mL | Complete inhibition of tPA-induced fibrinolysis for 30 min | [11] |
| Fibrinolysis Inhibition (Human Plasma) | 65 µg/mL | Significant prolongation of clot lysis time | [11] |
| Fibrinolysis Inhibition (Human Plasma) | 13 µg/mL | Significant increase in clot growth rate |[11] |
Table 3: Effect of EACA on Monocyte-Platelet Conjugate Formation
| Parameter | EACA Group | Control (Saline) Group | P-value | Reference |
|---|
| Peak Monocyte-Platelet Conjugates (% of monocytes) | Significant reduction reported | Increased during and after CPB | 0.026 |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunomodulatory effects of EACA.
Quantification of Plasma Cytokines by ELISA
This protocol is based on the methodology used in clinical studies investigating the inflammatory response to cardiopulmonary bypass[6][7].
-
Blood Collection and Processing:
-
Collect whole blood from patients at specified time points (e.g., pre-operatively, during CPB, and post-operatively) into tubes containing EDTA or sodium citrate (B86180).
-
Immediately place samples on ice.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aspirate the plasma supernatant, aliquot, and store at -80°C until analysis.
-
-
ELISA Procedure (for IL-6, IL-8, IL-10):
-
Use commercially available high-sensitivity quantitative sandwich enzyme immunoassay kits (e.g., from R&D Systems, Minneapolis, MN).
-
Coat a 96-well microplate with a monoclonal antibody specific for the target cytokine.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add plasma samples and standards in duplicate to the wells and incubate for 2 hours at room temperature.
-
Wash away any unbound substances.
-
Add an enzyme-linked polyclonal antibody specific for the target cytokine to each well. Incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound antibody-enzyme reagent.
-
Add a substrate solution (e.g., TMB) to the wells and incubate for 30 minutes at room temperature, protected from light. The substrate reacts with the enzyme to produce a colored product.
-
Add a stop solution (e.g., 2N H₂SO₄) to terminate the reaction.
-
Determine the optical density of each well using a microplate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.
-
Calculate the concentration of the target cytokine in the samples by interpolating their mean absorbance values from the standard curve. Adjust for any sample dilution.
-
Analysis of Monocyte-Platelet Aggregates by Flow Cytometry
This protocol is adapted from methodologies used to assess leukocyte activation in whole blood[12].
-
Blood Collection:
-
Collect whole blood into tubes containing a direct thrombin inhibitor (e.g., PPACK) or sodium citrate to prevent in vitro platelet activation[13].
-
-
Antibody Staining:
-
Within 15 minutes of collection, aliquot 100 µL of whole blood into a polystyrene flow cytometry tube.
-
Add fluorescently-conjugated monoclonal antibodies. For monocyte-platelet aggregates, use:
-
A monocyte-specific marker: e.g., Anti-CD14 conjugated to PE (phycoerythrin).
-
A platelet-specific marker: e.g., Anti-CD42a or Anti-CD61 conjugated to FITC (fluorescein isothiocyanate).
-
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis and Fixation:
-
Add 2 mL of a commercial lysing/fixing solution (e.g., BD FACS Lysing Solution).
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 500 µL of a sheath fluid (e.g., PBS with 1% paraformaldehyde).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer (e.g., BD FACSCalibur).
-
Set up a primary gate on the monocyte population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Create a secondary gate on the CD14-positive cells to specifically identify monocytes.
-
Within the gated monocyte population, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD42a-FITC). These are the monocyte-platelet aggregates.
-
Run appropriate isotype controls to set the gates for positive staining.
-
Assessment of Fibrinolysis by Thromboelastography (TEG)
This protocol describes an in vitro model to assess the effect of EACA on hyperfibrinolysis, based on published methods[11][14].
-
Sample Preparation:
-
Prepare citrated human plasma.
-
Spike plasma samples with a high concentration of tissue-type plasminogen activator (tPA) to induce hyperfibrinolysis (e.g., 1000 U/mL).
-
Prepare parallel samples containing tPA and varying concentrations of EACA (e.g., 0 µg/mL, 13 µg/mL, 65 µg/mL, 130 µg/mL).
-
-
Thromboelastography Assay:
-
Use a thromboelastograph analyzer (e.g., TEG® 5000).
-
Pipette 340 µL of the prepared plasma sample into a TEG cup.
-
Initiate coagulation by adding 20 µL of 0.2 M CaCl₂.
-
Run the assay for at least 60 minutes.
-
-
Data Analysis:
-
The TEG analyzer will generate a tracing and calculate several parameters. Key parameters for fibrinolysis include:
-
MA (Maximum Amplitude): Represents the maximum strength of the clot.
-
LY30 (Lysis at 30 minutes): The percentage reduction in amplitude 30 minutes after MA is achieved. A high LY30 indicates significant fibrinolysis.
-
EPL (Estimated Percent Lysis): A calculated parameter that reflects the rate of lysis.
-
-
Compare the LY30 and EPL values between the control (tPA only) and the EACA-treated samples to quantify the inhibitory effect of EACA on fibrinolysis.
-
Conclusion and Future Directions
ε-Aminocaproic acid, a long-established antifibrinolytic agent, demonstrates clear interactions with the immune and inflammatory systems. Its primary antifibrinolytic action, through the inhibition of plasminogen activation, is the likely upstream event for its downstream immunomodulatory effects. The current body of evidence indicates that EACA can inhibit the classical complement pathway, modulate the production of certain inflammatory cytokines like IL-8, and reduce the activation of monocytes, platelets, and lymphocytes.
However, the effects of EACA are not universally anti-inflammatory. For instance, its impact on IL-6 and IL-10 is not consistently significant, and it does not appear to influence the iNOS pathway in epithelial cells. This highlights the complexity of plasmin's role in inflammation and the specific, rather than global, immunomodulatory nature of EACA.
For researchers and drug developers, EACA presents an interesting case of a repurposed drug with potential applications in inflammatory disorders characterized by excessive plasmin activity or complement activation. Future research should focus on:
-
Elucidating Downstream Signaling: Investigating the precise signaling pathways (e.g., NF-κB, MAPK) in immune cells that are modulated by EACA-mediated plasmin inhibition.
-
Direct Effects on Innate Immune Cells: Conducting detailed studies on the direct effects of EACA on macrophage and neutrophil functions, such as phagocytosis, chemotaxis, and NETosis.
-
Clinical Investigations: Expanding clinical trials beyond the perioperative setting to inflammatory conditions where fibrinolysis and complement activation are known to play a pathogenic role.
A deeper understanding of these mechanisms will be crucial for harnessing the full therapeutic potential of ε-Aminocaproic acid in immunology and inflammation.
References
- 1. INTERSTITIAL PLASMIN ACTIVITY WITH EPSILON AMINOCAPROIC ACID: TEMPORAL AND REGIONAL HETEROGENEITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparative effectiveness of epsilon-aminocaproic acid and contrical in preventing complement activation on immune complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboelastographic evidence of inhibition of fibrinolysis after ε-aminocaproic acid administration in a dog with suspected acute traumatic coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by epsilon-aminocaproic acid of the activation of the first component of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrinolytic therapy during cardiopulmonary bypass reduces proinflammatory cytokine levels: a randomized, double-blind, placebo-controlled study of epsilon-aminocaproic acid and aprotinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aprotinin but not epsilon-aminocaproic acid decreases interleukin-10 after cardiac surgery with extracorporeal circulation: randomized, double-blind, placebo-controlled study in patients receiving aprotinin and epsilon-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differing effects of aprotinin and epsilon-aminocaproic acid on cytokine-induced inducible nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of epsilon amino caproic acid and other inhibitors of proteolysis upon the response of human peripheral blood lymphocytes to phytohemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flow cytometric analysis of circulating platelet-monocyte aggregates in whole blood: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
Methodological & Application
Application Notes & Protocol: Purification of Ala-Lys-Ala Tripeptide by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of the tripeptide Alanine-Lysine-Alanine (Ala-Lys-Ala) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocol outlines a systematic approach, from initial method development on an analytical scale to a potential scale-up for preparative purification.
Introduction
Ala-Lys-Ala is a tripeptide with a sequence of L-Alanine, L-Lysine, and L-Alanine. The presence of the basic amino acid Lysine gives the peptide a net positive charge at acidic to neutral pH. The purification of such small, polar peptides from a crude synthetic mixture is a critical step in research and drug development to ensure high purity for subsequent applications. RP-HPLC is the standard and highly effective method for this purpose, separating the target peptide from impurities based on differences in hydrophobicity.
The general strategy involves utilizing a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are eluted by a gradient of increasing organic solvent concentration.
Key Principles of Peptide Purification by RP-HPLC
Successful purification of Ala-Lys-Ala requires careful consideration of several factors:
-
Stationary Phase Selection: A C18 column is the most common starting point for peptide purification due to its hydrophobicity, which allows for good retention and separation of a wide range of peptides. For very polar peptides, a column with a different chemistry, such as C8 or a polar-embedded phase, might provide alternative selectivity.
-
Mobile Phase Composition: The mobile phase typically consists of two solvents: Solvent A (aqueous) and Solvent B (organic).
-
Solvent A: Highly purified water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution for basic peptides like Ala-Lys-Ala.
-
Solvent B: Acetonitrile with 0.1% TFA. Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.
-
-
Gradient Elution: A linear gradient, where the concentration of Solvent B is gradually increased, is used to elute the peptides. For small peptides, a shallow gradient is often necessary to achieve optimal separation from closely related impurities.
-
Detection: Peptides are typically monitored by UV absorbance at 210-220 nm, where the peptide bond absorbs light.
Experimental Workflow
The overall workflow for the purification of Ala-Lys-Ala by HPLC is depicted below.
Caption: Workflow for the HPLC purification of Ala-Lys-Ala.
Detailed Experimental Protocol
This protocol is divided into two stages: analytical method development and preparative scale-up.
4.1. Stage 1: Analytical Method Development
The goal of this stage is to optimize the separation on a smaller, analytical column.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Crude Ala-Lys-Ala peptide.
-
0.22 µm syringe filters.
Protocol:
-
Sample Preparation: Dissolve the crude Ala-Lys-Ala peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector to monitor absorbance at 214 nm.
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 50% Solvent B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main Ala-Lys-Ala
Application Notes and Protocols for the Use of Ala-Lys-Ala in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data and established protocols for the tripeptide Alanine-Lysine-Alanine (Ala-Lys-Ala) in cell culture are not widely documented, these application notes provide a comprehensive guide based on the established principles of using short peptides as supplements in cell culture media. The information herein is intended to guide researchers in evaluating Ala-Lys-Ala as a potential component to enhance their cell culture systems.
The use of di- and tripeptides in cell culture is a strategy to improve the delivery of amino acids that may have limited stability or solubility.[1] Peptides can offer a more stable and readily available source of amino acids, which are essential for cell growth, proliferation, and protein synthesis.[1] This document outlines the potential benefits of using Ala-Lys-Ala, protocols to test its efficacy, and methods to analyze its effects on cell populations.
Potential Applications and Benefits of Ala-Lys-Ala Supplementation
Based on the constituent amino acids, L-lysine and L-alanine, the supplementation of cell culture media with Ala-Lys-Ala may offer several advantages:
-
Enhanced L-lysine Bioavailability: L-lysine is an essential amino acid crucial for protein synthesis and cell growth.[2][3] Providing it in a tripeptide form may enhance its stability and uptake by cells. Poly-L-lysine is known to enhance cell adhesion by interacting with negatively charged cell membranes.[2]
-
Stable Source of L-alanine: L-alanine is a non-essential amino acid that plays a significant role in cellular metabolism and energy production.[4][5] It can serve as a precursor for the synthesis of various biomolecules.[4] Chronic exposure to L-alanine has been shown to regulate gene expression and protect pancreatic β-cells from apoptosis.[6]
-
Improved pH Stability: Some amino acids can act as buffers, helping to maintain the pH balance of the culture medium.[4]
-
Reduced Ammonia Accumulation: The breakdown of some free amino acids, like glutamine, in liquid media can lead to the accumulation of ammonia, which is toxic to cells.[1] Delivering amino acids in a peptide form can potentially reduce this issue.
Experimental Protocols
To evaluate the effects of Ala-Lys-Ala on a specific cell line, a systematic approach is recommended. The following protocols provide a framework for this evaluation.
Preparation of Ala-Lys-Ala Stock Solution
-
Reconstitution: Dissolve the lyophilized Ala-Lys-Ala tripeptide in sterile, cell culture-grade water or a suitable buffer (e.g., HEPES-buffered saline) to create a high-concentration stock solution (e.g., 100 mM). HEPES is a buffering agent used to maintain physiological pH between 7.2 and 7.6.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Determining the Optimal Concentration of Ala-Lys-Ala
A dose-response experiment is crucial to determine the optimal working concentration of Ala-Lys-Ala for your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing a range of Ala-Lys-Ala concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, and 10 mM).
-
Incubation: Incubate the cells for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability and Proliferation:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[8][9] The yellow MTT is reduced to purple formazan (B1609692) by metabolically active cells.[8]
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Crystal Violet Assay: To quantify the number of adherent, viable cells.[10] Crystal violet stains the DNA and proteins of adherent cells.[10]
-
Fix the cells with a fixative solution (e.g., methanol).
-
Stain the cells with a 0.5% crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain and measure the absorbance.
-
-
Analysis of Cellular Metabolism
To understand the metabolic impact of Ala-Lys-Ala, key metabolic parameters can be measured from the cell culture supernatant.
-
Sample Collection: At the end of the incubation period from the dose-response experiment, collect the cell culture supernatant from each well.
-
Glucose Consumption Assay: Measure the glucose concentration in the collected supernatant and compare it to the initial concentration in the fresh medium. This can be done using a colorimetric assay based on glucose oxidase and horseradish peroxidase.[11][12]
-
Lactate (B86563) Production Assay: Measure the lactate concentration in the supernatant. Increased lactate production is often indicative of a shift towards glycolytic metabolism. This can be measured using an assay where lactate is oxidized by lactate dehydrogenase to produce a colored or fluorescent product.
-
Amino Acid Analysis: Analyze the concentration of amino acids in the spent media using HPLC to determine the uptake of Ala-Lys-Ala and its constituent amino acids.[13][14]
Data Presentation
Quantitative data from the suggested experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Example of Quantitative Data for the Effect of Ala-Lys-Ala on a Hypothetical Cell Line
| Ala-Lys-Ala (mM) | Cell Viability (MTT Assay, % of Control) | Cell Proliferation (Crystal Violet, % of Control) | Glucose Consumption (µ g/well ) | Lactate Production (µM/well) |
| 0 (Control) | 100 ± 5.0 | 100 ± 6.2 | 500 ± 25 | 2.5 ± 0.3 |
| 0.1 | 105 ± 4.8 | 108 ± 5.9 | 510 ± 28 | 2.6 ± 0.4 |
| 0.5 | 115 ± 6.1 | 120 ± 7.1 | 550 ± 30 | 2.8 ± 0.3 |
| 1.0 | 125 ± 5.5 | 135 ± 8.0 | 600 ± 35 | 3.1 ± 0.5 |
| 2.5 | 130 ± 7.2 | 140 ± 8.5 | 620 ± 40 | 3.5 ± 0.4 |
| 5.0 | 110 ± 6.8 | 115 ± 7.5 | 580 ± 38 | 3.3 ± 0.6 |
| 10.0 | 95 ± 5.9 | 98 ± 6.3 | 520 ± 32 | 2.9 ± 0.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual pathways and workflows described in these application notes.
References
- 1. promocell.com [promocell.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caissonlabs.com [caissonlabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A colorimetric assay for the measurement of D-glucose consumption by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-throughput colorimetric-assay for monitoring glucose consumption by cultured trophoblast cells and placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NH2-Aka-COOH Concentration for In Vitro Assays
Welcome to the technical support center for the utilization of NH2-Aka-COOH (Ala-Lys-Ala), a tripeptide with potential applications in various in vitro research settings. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is the tripeptide composed of the amino acids Alanine-Lysine-Alanine. As a short, cationic peptide, its biological activity and optimal concentration in in vitro assays are influenced by its sequence, charge, and the specific experimental conditions.
Q2: How should I properly store and handle this compound to ensure its stability and activity?
A2: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. Peptides are susceptible to degradation, which can impact experimental outcomes.
Table 1: Storage and Handling Recommendations for this compound
| Condition | Recommendation | Rationale |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccator. | Minimizes degradation from moisture and temperature fluctuations.[1] |
| Stock Solution | Prepare a concentrated stock in an appropriate solvent (e.g., sterile water, DMSO) and store in aliquots at -20°C or -80°C. | Avoids repeated freeze-thaw cycles that can lead to peptide degradation.[1] |
| Working Solution | Prepare fresh from a frozen aliquot for each experiment. | Ensures consistent peptide concentration and activity. |
| General Handling | Bring to room temperature in a desiccator before weighing. Use non-static spatulas. | Peptides can be hygroscopic and susceptible to static charge, leading to inaccurate measurements.[1][2] |
Q3: What are the common pathways of peptide degradation I should be aware of?
A3: Peptides like this compound can degrade through several chemical and physical pathways, including:
-
Oxidation: Methionine, cysteine, and tryptophan residues are particularly susceptible.
-
Deamidation: Asparagine and glutamine residues can be modified.
-
Hydrolysis: Peptide bonds can be cleaved, especially at aspartic acid residues.
-
Aggregation: Peptides can form insoluble aggregates, reducing their effective concentration and activity.[3]
Troubleshooting Guides
Problem 1: Low or No Biological Activity Observed
One of the most common issues encountered is the lack of an expected biological response in an in vitro assay. This can stem from a variety of factors related to the peptide itself or the experimental setup.
Table 2: Troubleshooting Low or No Activity of this compound
| Potential Cause | Suggested Action |
| Peptide Degradation | 1. Verify Storage: Confirm that both the lyophilized powder and stock solutions were stored under the recommended conditions (see Table 1).[1] 2. Check Handling: Ensure that the peptide was not subjected to multiple freeze-thaw cycles. 3. Purity Analysis: If possible, verify the integrity of the peptide using techniques like HPLC or mass spectrometry.[1] |
| Incorrect Concentration | 1. Recalculate: Double-check all calculations for preparing stock and working solutions. 2. Accurate Weighing: Peptides can be hygroscopic; ensure the powder was equilibrated to room temperature in a desiccator before weighing to prevent moisture absorption and inaccurate measurements.[1][2] |
| Suboptimal Assay Conditions | 1. pH and Buffer: The pH of the assay medium can affect the charge and conformation of the peptide. Test a range of pH values if possible.[1] 2. Incubation Time: The duration of the assay may be insufficient for the peptide to exert its effect. Consider a time-course experiment. |
| Peptide Adsorption | Short peptides can adsorb to plasticware. Consider using low-adsorption plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).[3] |
Experimental Protocols & Methodologies
While specific optimal concentrations for this compound are not extensively documented, the following protocols for assessing the activity of short cationic peptides can be adapted. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific assay and cell type.
Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Table 3: Protocol for Cell Viability Assay
| Step | Procedure |
| 1. Cell Seeding | Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight. |
| 2. Peptide Preparation | Prepare a series of dilutions of this compound in the appropriate cell culture medium. A suggested starting range for similar short cationic peptides could be from 1 µg/mL to 200 µg/mL.[4] |
| 3. Treatment | Remove the old medium from the cells and add the different concentrations of the peptide. Include appropriate controls (untreated cells, vehicle control). |
| 4. Incubation | Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). |
| 5. Viability Reagent | Add the viability reagent (e.g., MTT, Resazurin) to each well and incubate according to the manufacturer's instructions. |
| 6. Measurement | Measure the absorbance or fluorescence using a plate reader. |
| 7. Analysis | Calculate the percentage of cell viability for each concentration relative to the untreated control. |
Visualizing Experimental Workflow and Logic
Diagram 1: Troubleshooting Workflow for Low Peptide Activity
This diagram outlines a logical sequence of steps to diagnose and resolve issues of low or no observed activity with this compound in in vitro assays.
Caption: Troubleshooting workflow for low peptide activity.
Diagram 2: General Signaling Pathway Hypothesis for Cationic Peptides
This diagram illustrates a hypothetical signaling pathway that could be initiated by the interaction of a cationic peptide like this compound with the cell membrane, leading to a biological response. This is a generalized model and would need to be validated experimentally for this specific peptide.
References
Technical Support Center: Degradation of Peptides Containing Lysine and Alanine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of peptides containing lysine (B10760008) and alanine (B10760859). It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for peptides containing lysine and alanine in a cellular environment?
A1: Peptides containing lysine and alanine are primarily degraded through two major pathways within the cell: the ubiquitin-proteasome system and the lysosomal pathway.
-
Ubiquitin-Proteasome System (UPS): This is a highly specific pathway for the degradation of intracellular proteins and peptides.[1][2][3] Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, a process called polyubiquitination. This tagging most commonly occurs on the ε-amino group of lysine residues.[2][3] The polyubiquitinated peptide is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down the peptide into smaller fragments.[1] The presence of alanine in the vicinity of the lysine residue can influence the efficiency of ubiquitination and subsequent degradation.
-
Lysosomal Pathway: Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, known as cathepsins, which are active at a low pH.[4] This pathway is primarily responsible for the degradation of extracellular proteins taken up by the cell through endocytosis, as well as intracellular components via autophagy.[4] Lysosomal proteases have broader cleavage specificity compared to the proteasome and can degrade peptides at various sites, including after lysine residues.
Q2: How does the presence of alanine influence the degradation of a lysine-containing peptide?
A2: The presence of alanine near a lysine residue can influence its degradation in several ways:
-
Protease Recognition: Some proteases have specific recognition sequences that include alanine. For example, human neutrophil elastase shows a preference for cleaving at alanine and valine residues. Therefore, a Lys-Ala sequence could be a target for certain proteases.
-
Ubiquitination Site Accessibility: The amino acids surrounding a lysine residue can affect the ability of ubiquitin ligases (E3 enzymes) to recognize and attach ubiquitin. An adjacent alanine may sterically hinder or, conversely, promote this interaction depending on the specific E3 ligase.
-
Conformational Effects: The presence of alanine can influence the local secondary structure of the peptide, which in turn can affect the accessibility of the lysine residue to ubiquitinating enzymes or proteases.
Q3: What are the most common reasons for observing inconsistent results in my peptide degradation assays?
A3: Inconsistent results in peptide degradation assays can arise from several factors:
-
Peptide Instability: Besides enzymatic degradation, peptides can be unstable due to oxidation, deamidation, aggregation, or hydrolysis. It is crucial to handle and store peptides correctly.
-
Sample Handling: Repeated freeze-thaw cycles of peptide stock solutions can lead to degradation and aggregation, affecting the concentration and activity of the peptide.
-
Assay Conditions: Variations in pH, temperature, and buffer composition can significantly impact enzyme activity and peptide stability.[5]
-
Contamination: Contamination of samples with proteases or microbial growth can lead to unintended peptide degradation.[6]
Troubleshooting Guides
Issue 1: My peptide appears to be degrading too quickly in my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| High Protease Activity | - Reduce the concentration of the protease in the assay. - Decrease the incubation time. - Perform a time-course experiment to determine the optimal incubation period. |
| Peptide Susceptibility | - Check the peptide sequence for known protease cleavage sites. - Consider synthesizing a more stable analog by substituting key amino acids or modifying the peptide termini. |
| Suboptimal Buffer Conditions | - Ensure the pH of the buffer is optimal for peptide stability, typically between pH 5-7.[7] - Avoid buffers that may accelerate degradation. |
Issue 2: I am observing multiple peaks in my HPLC analysis, suggesting unexpected degradation products.
| Possible Cause | Troubleshooting Steps |
| Non-specific Cleavage | - If using a protease, verify its purity and specificity. - If using cell lysate, consider using protease inhibitors to block the activity of non-target proteases. |
| Chemical Degradation | - Oxidation: For peptides containing methionine, cysteine, or tryptophan, use degassed buffers and consider adding antioxidants like DTT.[8] - Deamidation: For peptides with asparagine or glutamine, maintain a slightly acidic pH (5-6) to minimize this modification. |
| Peptide Aggregation | - Analyze the peptide by techniques like Dynamic Light Scattering (DLS) to check for aggregates.[9] - Optimize the peptide concentration and buffer conditions to minimize aggregation.[9] |
Issue 3: My peptide shows no degradation in the cellular assay.
| Possible Cause | Troubleshooting Steps |
| Low Cellular Uptake | - Confirm that the peptide can enter the cells. This can be assessed using fluorescently labeled peptides. - Consider using cell-penetrating peptides to enhance uptake. |
| Peptide Stability | - The peptide may be inherently resistant to cellular proteases. - Analyze the peptide sequence for features that might confer high stability. |
| Incorrect Cellular Compartment | - The peptide may not be localizing to the cellular compartment containing the relevant degradative enzymes (e.g., proteasome in the cytoplasm and nucleus, lysosomes). |
Quantitative Data Summary
The degradation rate of a peptide is highly dependent on its amino acid sequence, modifications, and the experimental conditions. The following table provides representative data for the half-life of proteins based on their N-terminal amino acid, which can be a determinant of stability. Specific degradation kinetics for a novel peptide containing lysine and alanine should be determined experimentally.
| N-terminal Amino Acid | Estimated Half-life in Mammalian Systems |
| Alanine (A) | 4.4 hours[10] |
| Lysine (K) | 1.3 hours[10] |
| Glycine (G) | 30 hours[10] |
| Leucine (L) | 5.5 hours[10] |
| Arginine (R) | 1 hour[10] |
Note: This data is for proteins and serves as a general guide. The half-life of a specific peptide can vary significantly.
Experimental Protocols
Protocol 1: In Vitro Peptide Degradation Assay Using a Specific Protease (e.g., Trypsin)
This protocol outlines a method to assess the stability of a peptide containing lysine and alanine in the presence of a specific protease.
1. Materials:
- Peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate buffer).
- Protease stock solution (e.g., Trypsin at 1 mg/mL in recommended buffer).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
- HPLC or LC-MS system for analysis.
2. Procedure:
- Prepare the peptide working solution by diluting the stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer.
- Pre-incubate the peptide working solution at 37°C for 5 minutes.
- Initiate the reaction by adding the protease to a final concentration (e.g., 1 µg/mL).
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
- Immediately stop the reaction by adding an equal volume of quenching solution.
- Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide and identify degradation products.
3. Data Analysis:
- Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.
- Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Protocol 2: Cellular Peptide Degradation Assay Using Metabolic Labeling
This protocol uses Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to monitor the degradation of an endogenously expressed or exogenously added peptide.
1. Materials:
- Cell line of interest.
- SILAC-compatible cell culture medium (deficient in lysine and arginine).
- "Light" (unlabeled) lysine and arginine.
- "Heavy" (e.g., 13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.[11][12]
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
- LC-MS/MS system for proteomic analysis.
2. Procedure:
- Labeling: Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
- Pulse-Chase:
- Pulse: Switch the "light"-labeled cells to "heavy" medium for a defined period to label newly synthesized proteins.
- Chase: After the pulse, switch the cells back to "light" medium.
- Sample Collection: At various time points during the chase, harvest the cells.
- Lysis and Protein Digestion: Lyse the cells and extract the proteins. Combine equal amounts of protein from "heavy" and "light" labeled cells. Digest the protein mixture into peptides using a protease (e.g., trypsin).
- LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
3. Data Analysis:
- Identify and quantify the "heavy" and "light" forms of the target peptide at each time point.
- The decay in the ratio of "heavy" to "light" peptide over time represents the degradation rate of the peptide.
Visualizations
Caption: Major cellular degradation pathways for peptides.
Caption: Experimental workflows for peptide degradation analysis.
Caption: Troubleshooting logic for inconsistent peptide degradation results.
References
- 1. Non-degradative Ubiquitination of Protein Kinases | PLOS Computational Biology [journals.plos.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ubiquitin - Wikipedia [en.wikipedia.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. newsday.co.zw [newsday.co.zw]
- 7. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 8. realpeptides.co [realpeptides.co]
- 9. benchchem.com [benchchem.com]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. chempep.com [chempep.com]
Technical Support Center: HPLC Analysis of Ala-Lys-Ala
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide Ala-Lys-Ala. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for a basic peptide like Ala-Lys-Ala?
A1: The most frequent cause of poor peak shape, particularly peak tailing, for Ala-Lys-Ala is secondary interactions between the positively charged lysine (B10760008) residue and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] At typical mobile phase pHs without appropriate modifiers, these interactions can lead to a portion of the analyte molecules being more strongly retained, resulting in a broad, asymmetric peak.
Q2: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide analysis?
A2: Trifluoroacetic acid (TFA) is a crucial mobile phase additive for peptide analysis for two primary reasons. Firstly, it is a strong acid that lowers the mobile phase pH to around 2. This low pH protonates the residual silanol groups on the column, minimizing their interaction with the positively charged lysine side chain. Secondly, TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide, which further reduces secondary interactions and improves peak shape.[3][4]
Q3: Can I use Formic Acid instead of TFA?
A3: While formic acid is a common mobile phase modifier for LC-MS applications due to its volatility and reduced ion suppression effects, it is often not acidic enough to completely prevent peak tailing for basic peptides like Ala-Lys-Ala. The pH of a mobile phase with formic acid is typically higher than with TFA, leading to more ionized silanol groups and potential for secondary interactions.[3]
Q4: How does column temperature affect the peak shape of Ala-Lys-Ala?
A4: Increasing the column temperature can often improve the peak shape of peptides. Higher temperatures reduce the viscosity of the mobile phase, leading to improved mass transfer and potentially sharper peaks.[5][6][7] However, the effect of temperature on selectivity can vary, so it should be optimized for each specific separation.
Q5: What is a good starting point for an HPLC method for Ala-Lys-Ala?
A5: A good starting point for the analysis of Ala-Lys-Ala would be a reversed-phase C18 column with a gradient elution using water and acetonitrile (B52724) as mobile phases, both containing 0.1% TFA. A typical gradient could be 5-50% acetonitrile over 20-30 minutes. The detection wavelength should be set to a low UV range, such as 215-220 nm, to detect the peptide bonds.
Troubleshooting Guide: Poor Peak Shape for Ala-Lys-Ala
This guide provides a systematic approach to troubleshooting and resolving poor peak shape for the tripeptide Ala-Lys-Ala.
Step 1: Initial Assessment and System Check
Before modifying the method parameters, it is essential to ensure the HPLC system is functioning correctly.
-
Symptom: All peaks in the chromatogram are broad or tailing.
-
Possible Cause: A problem with the HPLC system itself, such as a leak, a partially blocked frit, or extra-column volume.[8][9]
-
Action:
-
Check for leaks in the system, especially at fittings.
-
If pressure is high, consider a blocked in-line filter or column frit. Try back-flushing the column (if the manufacturer's instructions permit).[9]
-
Ensure that the tubing used is of the appropriate inner diameter and length to minimize extra-column volume.
-
-
-
Symptom: Only the Ala-Lys-Ala peak is showing poor shape.
-
Possible Cause: A chemical interaction between the peptide and the stationary phase, or a problem with the sample preparation.
-
Action: Proceed to the following steps to optimize the method parameters.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Step 2: Mobile Phase Optimization
The composition of the mobile phase is critical for achieving good peak shape for basic peptides.
-
Action: Vary the concentration of Trifluoroacetic Acid (TFA).
-
Rationale: Increasing the TFA concentration can enhance ion pairing and further suppress silanol interactions, leading to improved peak symmetry.[4]
-
Recommendation: Test TFA concentrations of 0.05%, 0.1%, and 0.2% in both mobile phase A (water) and mobile phase B (acetonitrile).
-
Table 1: Effect of TFA Concentration on Peak Asymmetry
| TFA Concentration (%) | Representative Peak Asymmetry Factor (As) |
| 0.05 | 2.5 |
| 0.10 | 1.2 |
| 0.20 | 1.0 |
Note: The data in this table is representative and illustrates the expected trend. Actual values may vary depending on the specific HPLC system and column.
Step 3: Column Considerations
The choice and condition of the HPLC column play a significant role in peak shape.
-
Action:
-
Evaluate Column Age and Performance: An old or contaminated column can lead to poor peak shape. If the column has been used extensively, consider replacing it.
-
Consider a Different Column Chemistry: If peak tailing persists, consider using a column with a different stationary phase, such as one with end-capping or a hybrid particle technology, which has fewer active silanol groups.
-
Step 4: Method Parameter Optimization
Fine-tuning the method parameters can further improve peak shape.
-
Action 1: Adjust the column temperature.
Table 2: Effect of Temperature on Peak Tailing Factor (Tf)
| Temperature (°C) | Representative Tailing Factor (Tf) |
| 30 | 1.8 |
| 40 | 1.3 |
| 50 | 1.1 |
Note: The data in this table is representative and illustrates the expected trend. Actual values may vary depending on the specific HPLC system and column.
-
Action 2: Modify the gradient slope.
-
Rationale: A shallower gradient can sometimes improve peak shape by allowing more time for the analyte to interact with the stationary phase in a more focused band.[10]
-
Recommendation: If your current gradient is steep (e.g., 5-80% B in 10 minutes), try a shallower gradient (e.g., 5-50% B in 30 minutes).
-
Table 3: Effect of Gradient Slope on Peak Width at Half Height (W1/2)
| Gradient Slope (%B/min) | Representative Peak Width (min) |
| 5.0 | 0.35 |
| 2.5 | 0.20 |
| 1.5 | 0.15 |
Note: The data in this table is representative and illustrates the expected trend. Actual values may vary depending on the specific HPLC system and column.
Step 5: Sample Preparation Review
The way the sample is prepared and injected can also impact peak shape.
-
Action:
-
Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions. Dissolving the sample in a strong solvent can cause peak distortion.[1]
-
Avoid Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[11]
-
Detailed Experimental Protocol: Optimizing HPLC Peak Shape for Ala-Lys-Ala
This protocol outlines a step-by-step procedure for systematically improving the peak shape of Ala-Lys-Ala.
Objective: To achieve a symmetric peak for Ala-Lys-Ala with a tailing factor between 1.0 and 1.5.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Ala-Lys-Ala standard
Procedure:
-
Initial Method Setup:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Ala-Lys-Ala in Mobile Phase A at a concentration of 0.1 mg/mL.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Initial Injection and Evaluation: Inject the Ala-Lys-Ala standard and evaluate the peak shape. Calculate the tailing factor or asymmetry factor.
-
TFA Concentration Optimization:
-
Prepare mobile phases with 0.05% and 0.2% TFA.
-
Repeat the analysis with each TFA concentration, ensuring the column is properly equilibrated with the new mobile phase before each injection.
-
Compare the peak shapes and select the TFA concentration that provides the best symmetry.
-
-
Temperature Optimization:
-
Using the optimal TFA concentration from the previous step, set the column temperature to 40°C. Allow the system to stabilize.
-
Inject the sample and evaluate the peak shape.
-
Repeat the analysis at 50°C.
-
Select the temperature that provides the best peak shape without compromising resolution from other components if present.
-
-
Gradient Slope Optimization:
-
Using the optimal TFA concentration and temperature, adjust the gradient slope.
-
Try a shallower gradient, for example, 5% to 40% B over 30 minutes.
-
Evaluate the peak shape and resolution.
-
-
Final Method Validation: Once an acceptable peak shape is achieved, perform several replicate injections to ensure the method is robust and reproducible.
Experimental Workflow Diagram
Caption: A step-by-step workflow for HPLC method optimization.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
- 5. chromtech.com [chromtech.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of NH2-Ala-Lys-Ala-COOH
For researchers, scientists, and drug development professionals, the synthesis and validation of peptides are critical processes that demand precision and reliability. This guide provides an objective comparison of the primary methodologies for synthesizing the tripeptide NH2-Ala-Lys-Ala-COOH (NH2-Aka-cooh) and details the essential analytical techniques for its validation.
Comparison of Synthesis Methodologies: Solid-Phase vs. Solution-Phase
The two principal approaches for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). The choice between these methods often depends on the desired scale, purity requirements, and the complexity of the peptide.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is synthesized on an insoluble resin support, with reagents added in excess to drive reactions to completion. Excess reagents and byproducts are removed by simple washing and filtration.[1][2] | All reactions occur in a homogenous solution, requiring purification of the intermediate peptide fragment after each coupling step.[3][4] |
| Typical Yield | Generally high for short to medium-length peptides due to the use of excess reagents. | Can be high, but potential for product loss during intermediate purification steps. |
| Purity (Crude) | Often results in a higher crude purity for longer peptides as side products are washed away.[5] | Purity can be high for short peptides, with well-controlled reaction conditions.[4] |
| Scalability | Excellent for laboratory-scale (mg to g) synthesis. Can be scaled up, but may become costly for very large quantities.[3] | More suitable for large-scale (kilogram) synthesis of shorter peptides.[3] |
| Cost-Effectiveness | Generally more cost-effective for peptides under ~30 amino acids due to automation and simpler purification.[6] | Can be more cost-effective for very short and simple peptides due to lower material consumption.[5] |
| Time Efficiency | Faster for longer peptides due to the cyclical and often automated nature of the process.[5] | Generally slower and more labor-intensive due to the need for purification after each step.[3] |
Experimental Protocols
Synthesis of NH2-Ala-Lys-Ala-COOH via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of NH2-Ala-Lys-Ala-COOH on a Rink Amide resin to yield a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF) for Fmoc deprotection
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, activate Fmoc-Ala-OH with DIC and OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Lysine):
-
Repeat the Fmoc deprotection step as described above.
-
Activate Fmoc-Lys(Boc)-OH and couple it to the resin-bound alanine.
-
Wash the resin.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the Fmoc deprotection step.
-
Activate Fmoc-Ala-OH and couple it to the resin-bound dipeptide.
-
Wash the resin.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from Lysine.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.
-
Validation of Synthetic NH2-Ala-Lys-Ala-COOH
Validation of the synthesized peptide is crucial to confirm its identity, purity, and quantity. The following are standard analytical methods for this purpose.
RP-HPLC is the most common method for determining the purity of a synthetic peptide and for its purification.[7]
Materials:
-
Crude synthetic peptide
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Analytical HPLC (Purity Assessment):
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject a small amount of the peptide solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) to elute the peptide and impurities.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
The purity is determined by the relative area of the main peptide peak.
-
-
Preparative HPLC (Purification):
-
Use a larger C18 column and inject a larger quantity of the crude peptide.
-
Run a shallower gradient optimized from the analytical run to achieve the best separation.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[8] MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a common technique for this.
Materials:
-
Purified peptide
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
MALDI target plate
Procedure:
-
Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the peptide and matrix.
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
A laser is fired at the sample spot, causing desorption and ionization of the peptide molecules.
-
The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
-
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of NH2-Ala-Lys-Ala-COOH.
Amino acid analysis is the gold standard for accurately quantifying peptides and verifying their amino acid composition.[9][10]
Materials:
-
Purified peptide
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC system with pre- or post-column derivatization
Procedure:
-
Acid Hydrolysis: Hydrolyze a known amount of the purified peptide in 6 M HCl at approximately 110°C for 24 hours. This breaks the peptide bonds, releasing the individual amino acids.[9][10]
-
Separation and Quantification:
-
Separate the resulting amino acid mixture using ion-exchange chromatography or reversed-phase HPLC.
-
Derivatize the amino acids (if necessary) to make them detectable (e.g., with ninhydrin (B49086) or o-phthalaldehyde).
-
Quantify the amount of each amino acid by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Confirm the presence of Alanine and Lysine in the expected ratio (2:1 for Ala:Lys).
-
Calculate the exact peptide concentration based on the quantified amount of one or more stable amino acids.
-
By employing these synthesis and validation methodologies, researchers can confidently produce and characterize NH2-Ala-Lys-Ala-COOH for use in their scientific investigations. The choice of synthesis method will be guided by the specific requirements of the research, while a combination of these validation techniques is essential to ensure the quality and reliability of the final peptide product.
References
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
